![molecular formula C9H10N4OS B14142117 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide CAS No. 66234-69-3](/img/structure/B14142117.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring fused to a pyridine ring, which is further connected to a propanamide group through a thioether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazides and 2-chloropyridine.
Thioether Formation: The triazole-pyridine intermediate is then reacted with a thiol compound to form the thioether linkage.
Propanamide Introduction: Finally, the propanamide group is introduced through an amidation reaction, often using propanoyl chloride and a base such as triethylamine (TEA) in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Various nucleophiles (amines, thiols), bases (NaH, K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted triazole-pyridine derivatives
科学的研究の応用
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit kinases such as c-Met and VEGFR-2.
Biological Research: The compound’s ability to modulate signaling pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide involves the inhibition of specific kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell proliferation, survival, and angiogenesis. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these kinases, thereby blocking their activity .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual inhibition of c-Met and VEGFR-2 kinases.
[1,2,4]Triazolo[4,3-a]pyridine: Exhibits various biological activities, including antifungal, antibacterial, and anticonvulsant properties.
Uniqueness
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide stands out due to its specific structural features that allow for effective kinase inhibition. Its thioether linkage and propanamide group contribute to its unique binding properties and biological activities .
特性
CAS番号 |
66234-69-3 |
|---|---|
分子式 |
C9H10N4OS |
分子量 |
222.27 g/mol |
IUPAC名 |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C9H10N4OS/c1-6(8(10)14)15-9-12-11-7-4-2-3-5-13(7)9/h2-6H,1H3,(H2,10,14) |
InChIキー |
WQUDTURZTPWDAS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N)SC1=NN=C2N1C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
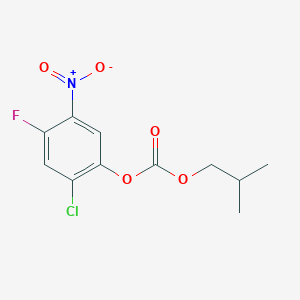
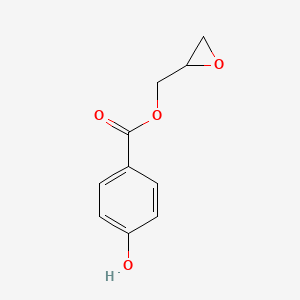
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)

![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
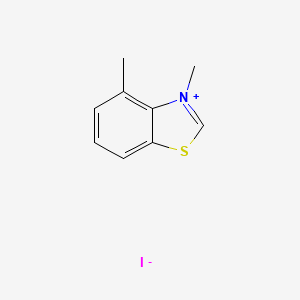
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
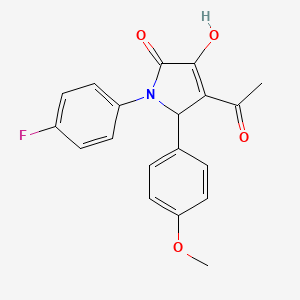
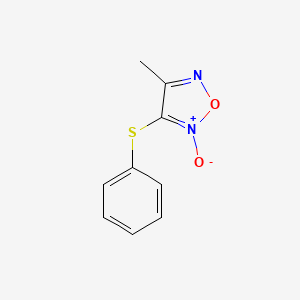
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
